![molecular formula C26H32N4O5 B2477857 Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252926-36-5](/img/structure/B2477857.png)
Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a pyrimidine ring, and methoxy groups .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a related compound was synthesized by cooling a reaction mixture to room temperature, filtering the obtained solid, washing it with cold water, and drying it under vacuum to afford the pure intermediate .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve intramolecular condensation reactions . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the structure of a related product was characterized with 1H NMR, 13C NMR, and HRMS .科学的研究の応用
Synthesis and Biological Activity
- Synthesis of Heterocyclic Compounds : This compound has been used as a base for synthesizing various heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These derivatives demonstrated significant anti-inflammatory and analgesic activities, highlighting their potential in medical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Thermodynamic Properties
- Thermodynamic Analysis : The thermodynamic properties of related compounds, such as 6-Methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid esters, were studied, providing insights into their combustion energies, enthalpies of formation, and other thermal properties (Klachko et al., 2020).
Ring Expansion and Structural Studies
- Ring Expansion Studies : Research on the rearrangement of similar compounds to produce methoxy- and cyano- derivatives highlights the versatility of these compounds in synthetic chemistry (Bullock, Carter, Gregory, & Shields, 1972).
Antimicrobial and Anticancer Properties
- Antimicrobial and Anticancer Evaluation : Various derivatives have been synthesized and evaluated for their antimicrobial and anticancer potential. Some compounds showed significant activity against specific microbial strains and cancer cell lines, indicating their potential in developing new therapeutic agents (Sharma et al., 2012).
Solubility and Dissolution
- Solubility Analysis : Studies on the solubility of related compounds in different solvents have been conducted, providing valuable data for pharmaceutical formulation and drug delivery systems (Ridka et al., 2019).
Miscellaneous Applications
- Synthesis of Polyamides : This compound's derivatives have been used in the synthesis of polyamides containing theophylline and thymine, demonstrating the application in polymer science (Hattori & Kinoshita, 1979).
作用機序
Target of Action
The primary targets of this compound are likely to be alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, resulting in changes that can lead to various therapeutic effects . .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its bioavailability . In silico docking and molecular dynamics simulations, along with ADME calculations, can help identify promising lead compounds . .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the subsequent changes in biochemical pathways. Given its potential interaction with alpha1-adrenergic receptors, it may have therapeutic effects for disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
将来の方向性
特性
IUPAC Name |
methyl 6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O5/c1-4-35-22-11-6-5-10-21(22)30-14-12-29(13-15-30)17-20-23(25(31)34-3)24(28-26(32)27-20)18-8-7-9-19(16-18)33-2/h5-11,16,24H,4,12-15,17H2,1-3H3,(H2,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJCRAYMQNNQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(NC(=O)N3)C4=CC(=CC=C4)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dimethyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2477776.png)
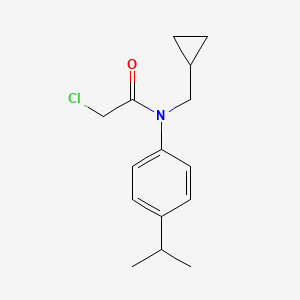

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-chloro-3-nitrophenyl)formamido]-3-methylbutanoate](/img/structure/B2477782.png)
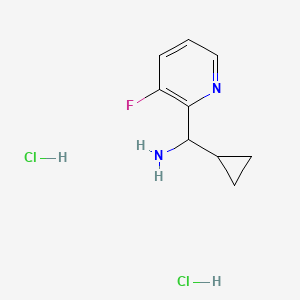



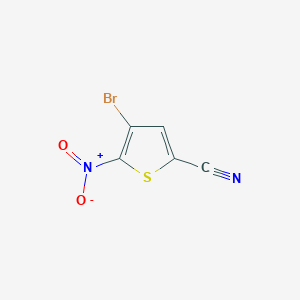
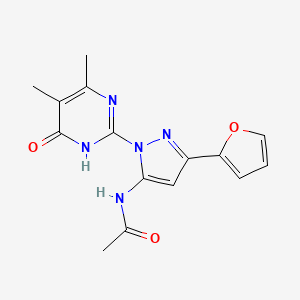

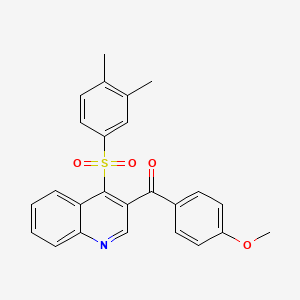
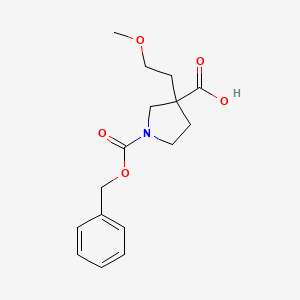
![N-[2-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B2477797.png)